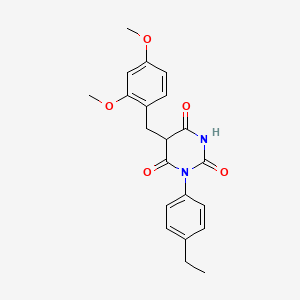![molecular formula C16H18N2O4S B5479358 5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5479358.png)
5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, along with a methoxybenzamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide typically involves the reaction of 3,4-dimethylbenzenesulfonamide with 2-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfamoyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfonic acids, ketones, and aldehydes.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Derivatives with new functional groups replacing the original methoxy or sulfamoyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tubulin polymerization, which is crucial for cell division.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide primarily involves the inhibition of tubulin polymerization. The compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules. This disruption of the cell cycle ultimately leads to cell death, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to modulate the immune response and exhibit anti-inflammatory effects further enhances its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(3,4-Dimethylphenyl)sulfamoyl]thiophene-3-carboxylic acid
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
- N-(5-(N-(3,4-dimethylphenyl)sulfamoyl)-2-ethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 5-[(3,4-Dimethylphenyl)sulfamoyl]-2-methoxybenzamide stands out due to its specific structural features, such as the presence of both methoxy and sulfamoyl groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells further distinguishes it from other related compounds.
Eigenschaften
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-4-5-12(8-11(10)2)18-23(20,21)13-6-7-15(22-3)14(9-13)16(17)19/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIPHMCCAKJGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-phenylmethanone](/img/structure/B5479283.png)
![N-[(Z)-1-(2-fluorophenyl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5479292.png)

![2-{[2-(benzoylamino)-3-phenylacryloyl]amino}ethyl acetate](/img/structure/B5479300.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5479307.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-2-thienyl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5479313.png)
![cis-4-(4-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine dihydrochloride](/img/structure/B5479320.png)
![1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H,1'H-2,4'-biimidazole](/img/structure/B5479329.png)
![2-[1-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5479340.png)
![(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B5479341.png)
![(2E)-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B5479347.png)
![N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5479355.png)
![1-[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5479364.png)
